molecular formula C18H18Cl2N4O3 B11081488 3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11081488
M. Wt: 409.3 g/mol
InChI Key: LQKSBSHAIBDPLM-UHFFFAOYSA-N
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Description

3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a dichloropyridine moiety, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Dichloropyridine Moiety: This step often involves nucleophilic substitution reactions where a dichloropyridine derivative is introduced.

    Attachment of the Propoxyphenyl Group: This can be done through etherification reactions where a propoxyphenyl group is attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the dichloropyridine moiety.

    Substitution: Various substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The dichloropyridine moiety may interact with enzymes or receptors, while the pyrrolidine ring could influence the compound’s binding affinity and specificity. The propoxyphenyl group might contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. The presence of both a hydrazinyl group and a propoxyphenyl group in the same molecule is particularly noteworthy, as it could lead to unique interactions with biological targets and novel applications in various fields.

Properties

Molecular Formula

C18H18Cl2N4O3

Molecular Weight

409.3 g/mol

IUPAC Name

3-[2-(3,5-dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H18Cl2N4O3/c1-2-7-27-13-5-3-12(4-6-13)24-16(25)9-15(18(24)26)22-23-17-14(20)8-11(19)10-21-17/h3-6,8,10,15,22H,2,7,9H2,1H3,(H,21,23)

InChI Key

LQKSBSHAIBDPLM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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